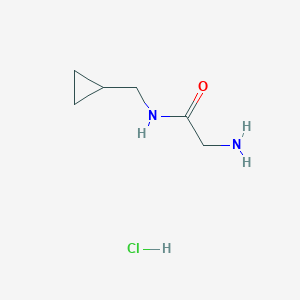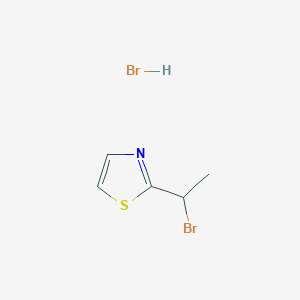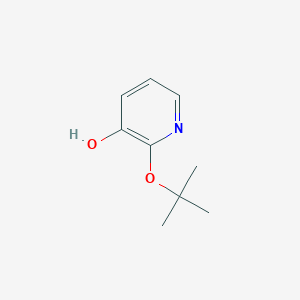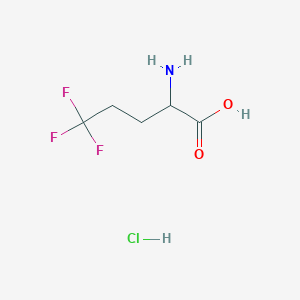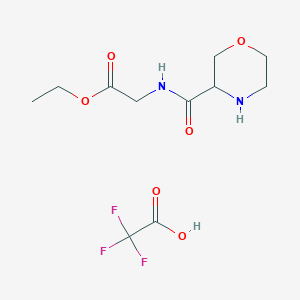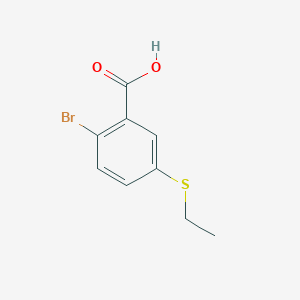
4-Cloro-2-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído
Descripción general
Descripción
“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-indole-1-carboxylate was described in a study by Lihong Yao at the School of Pharmaceutical Sciences, Guizhou University .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the compound “2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a molecular formula of C12H17BClNO2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported . For instance, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate has been described .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the compound “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” is an oily substance at room temperature .Aplicaciones Científicas De Investigación
Derivatización de Lignina para Análisis de RMN
4-Cloro-2-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído: se utiliza como agente de derivatización en el análisis cuantitativo de RMN 31P de la lignina. Esta aplicación es significativa para comprender la estructura compleja de la lignina, lo cual es esencial para el desarrollo de biocombustibles y otros productos de valor agregado a partir de biomasa lignocelulósica .
Síntesis de Donantes de Glicosil
El compuesto sirve como reactivo para la fosfitilación de alcoholes y nucleófilos heteroatómicos, lo que da como resultado la formación de donantes de glicosil. Estos donantes son indispensables en las reacciones de glicosilación para sintetizar oligosacáridos, que tienen numerosas aplicaciones en el desarrollo de fármacos y como sondas biológicas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are organic groups that participate in transition metal-catalyzed carbon–carbon bond-forming reactions . It is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are widely applied in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester group of the compound is transferred from boron to a transition metal, such as palladium . This results in the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The compound’s action primarily affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide under the action of a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many pharmaceuticals and organic materials .
Pharmacokinetics
They can be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl compounds . These compounds are key structures in many pharmaceuticals and organic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s efficacy and stability may vary depending on the pH of the environment in which it is used .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, which are essential for catalytic activity .
Cellular Effects
The effects of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde on cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it may impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it may inhibit the activity of certain kinases by competing with ATP for binding, thereby reducing phosphorylation of downstream targets. Additionally, it can induce changes in gene expression by binding to DNA or histone proteins, leading to alterations in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under specific conditions, such as low temperatures and inert atmospheres. Prolonged exposure to light, heat, or reactive chemicals can lead to its degradation. Long-term studies have shown that the compound’s effects on cellular function can vary over time, with potential changes in efficacy and potency .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentration levels .
Metabolic Pathways
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic transformations can affect the compound’s activity, stability, and toxicity, influencing its overall impact on cellular function .
Transport and Distribution
The transport and distribution of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins can facilitate its distribution within different cellular compartments, influencing its accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its impact on gene expression, while mitochondrial localization could influence cellular metabolism and energy production .
Propiedades
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSWJQOVVRVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158764 | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246633-36-2 | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246633-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)
![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)


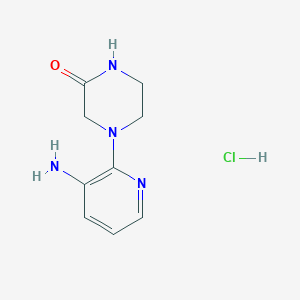
![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1377505.png)
